molecular formula C21H35N3O9S B605800 Azide-PEG7-Tos CAS No. 1418561-41-7

Azide-PEG7-Tos

Cat. No.: B605800
CAS No.: 1418561-41-7
M. Wt: 505.58
InChI Key: UELWUEFVUUJRLG-UHFFFAOYSA-N
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Description

This compound contains an azide group and a tosyl group, making it a versatile reagent in click chemistry and bio-conjugation applications .

Mechanism of Action

Target of Action

Azide-PEG7-Tos is primarily used as a linker in the synthesis of PROTACs . The compound contains an azide group and a tosyl group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .

Mode of Action

This compound interacts with its targets through the azide group and the tosyl group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction forms a stable covalent bond between the azide group of this compound and the alkyne, BCN, or DBCO group of the target molecule . The tosyl group is a good leaving group for nucleophilic substitution reactions , which allows the tosyl group to be replaced by a nucleophile, facilitating the formation of a new bond.

Biochemical Pathways

As a linker in protacs, this compound plays a crucial role in the mechanism of targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

It is known that the hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound are primarily related to its role as a linker in PROTACs. By facilitating the formation of a stable triazole linkage and enabling nucleophilic substitution reactions, this compound allows for the selective degradation of target proteins . This can lead to changes in cellular processes and pathways that are regulated by these proteins.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Azide-PEG7-Tos is synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and tosyl chloride. The general synthetic route involves:

    Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with tosyl chloride in the presence of a base such as triethylamine. This forms the tosylated polyethylene glycol intermediate.

    Azidation: The tosylated intermediate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide group, yielding this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large volumes of reagents and solvents.

    Purification: Employing techniques such as column chromatography and recrystallization to achieve high purity levels.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product

Chemical Reactions Analysis

Types of Reactions

Azide-PEG7-Tos undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages (copper-catalyzed azide-alkyne cycloaddition, CuAAC).

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) without the need for a catalyst

    Nucleophilic Substitution:

Common Reagents and Conditions

    Reagents: Sodium azide, tosyl chloride, triethylamine, dimethylformamide (DMF), copper catalysts, dibenzocyclooctyne (DBCO).

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere conditions to prevent oxidation

Major Products

    Triazole Linkages: Formed through click chemistry reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Azide-PEG7-Tos has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins by the ubiquitin-proteasome system

    Biology: Employed in bio-conjugation techniques to label biomolecules with fluorescent probes or other tags.

    Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies.

    Industry: Applied in the production of advanced materials and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    Azide-PEG4-Tos: A shorter PEG linker with similar functional groups.

    Azide-PEG12-Tos: A longer PEG linker with similar functional groups.

    Azide-PEG7-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a tosyl group

Uniqueness

Azide-PEG7-Tos is unique due to its optimal PEG length, which provides a balance between solubility and flexibility. The combination of azide and tosyl groups allows for versatile applications in click chemistry and nucleophilic substitution reactions, making it a valuable tool in various fields of research .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O9S/c1-20-2-4-21(5-3-20)34(25,26)33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-23-24-22/h2-5H,6-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELWUEFVUUJRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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